
1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene
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Overview
Description
1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and a phenylmethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-dibromo-2,5-difluorobenzene with phenylmethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other substituents.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene is used in a wide range of scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other bioactive compounds.
Material Science: It is utilized in the creation of advanced materials with specific properties, such as polymers and liquid crystals.
Chemical Biology: The compound is employed in studies involving the interaction of small molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the phenylmethoxy group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biological processes and chemical reactions, making the compound valuable in research and development.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 1-Bromo-4-(difluoromethyl)benzene
- 1,4-Dibromo-2,5-difluorobenzene
Uniqueness
1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the phenylmethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, which are not commonly found in similar compounds. These properties make it particularly useful in various scientific research applications.
Biological Activity
1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene (CAS No.: 1698908-86-9) is a halogenated organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in an organized manner.
Chemical Structure and Properties
This compound features a bromine atom and two fluorine atoms attached to a benzene ring with a phenylmethoxy substituent. The presence of these halogen atoms can influence the compound's reactivity and biological interactions.
Structural Formula
Physical Properties
Property | Value |
---|---|
Molecular Weight | 251.07 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Density | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substitutions can enhance binding affinity, potentially leading to inhibition of specific enzymatic pathways or modulation of receptor activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it may inhibit oxidative phosphorylation (OXPHOS), a metabolic pathway crucial for the survival of certain cancer cells. By disrupting ATP production, the compound could induce apoptosis in tumor cells that rely heavily on aerobic metabolism for energy.
Case Study: OXPHOS Inhibition
In a study evaluating OXPHOS inhibitors, compounds structurally related to this compound demonstrated significant cytotoxicity against pancreatic cancer cells when tested in galactose-containing media, which forces cells to depend on mitochondrial respiration for ATP production .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for various enzymes involved in cancer cell proliferation. For example, its ability to bind to ATP-binding sites could block phosphorylation events critical for cell signaling pathways.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other halogenated benzene derivatives:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene | Monofluorinated | Moderate anticancer properties |
7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline | Polyhalogenated | Strong kinase inhibition and anticancer effects |
1-Bromo-3-chloro-5-fluorobenzene | Polyhalogenated | Inhibitory effects on various enzymes |
Synthesis and Optimization Studies
Research into the synthesis of this compound has revealed several synthetic routes that allow for the efficient production of this compound. These methods often involve multi-step reactions starting from simpler precursors.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene?
Methodological Answer: The synthesis typically involves halogenation and etherification steps. A common approach is:
Halogenation : Bromination and fluorination of a benzene precursor under controlled conditions (e.g., using Br₂ or NBS for bromination and DAST for fluorination).
Etherification : Introduction of the phenylmethoxy group via nucleophilic substitution, often using benzyl bromide in the presence of a base like K₂CO₃.
Purification : Column chromatography or recrystallization to isolate the product.
Key reactions include Suzuki-Miyaura coupling for further functionalization . Variants in halogen positioning (e.g., 4,5-difluoro vs. 3,5-difluoro isomers) may require adjustments in reaction conditions to avoid side products .
Table 1: Comparison of Synthetic Methods
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Bromination | NBS, CCl₄, 0°C → RT | 65–75 | |
Fluorination | DAST, DCM, −20°C | 50–60 | |
Etherification | Benzyl bromide, K₂CO₃, DMF, 80°C | 70–85 |
Q. How can researchers characterize this compound spectroscopically?
Methodological Answer: Use a combination of techniques:
- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, benzyloxy CH₂ at δ 4.8–5.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 295.15) .
- IR Spectroscopy : Detect ether (C-O stretch ~1250 cm⁻¹) and aryl halide (C-Br ~550 cm⁻¹) bonds .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents .
Note : Fluorine atoms cause deshielding in NMR, while bromine contributes to isotopic patterns in MS .
Advanced Research Questions
Q. How does the compound behave in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The bromine atom acts as a reactive site for palladium-catalyzed couplings. Example protocol:
Catalyst System : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O.
Conditions : Heat at 80–100°C for 12–24 hours.
Applications : Coupling with boronic acids to introduce aryl/heteroaryl groups for drug discovery .
Challenges : Competing reactivity of fluorine atoms may require protecting groups or tailored catalysts. Steric hindrance from the phenylmethoxy group can reduce coupling efficiency .
Q. What strategies are used to assess its biological activity (e.g., antimicrobial)?
Methodological Answer:
In Vitro Assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Candida albicans or Staphylococcus aureus .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Mechanistic Studies :
- Protein Binding : Fluorescence quenching to measure interactions with serum albumin .
- Metabolic Stability : Liver microsome assays to evaluate cytochrome P450-mediated degradation .
Data Contradictions : Structural analogs show varying potency (e.g., 4,5-difluoro vs. 3,5-difluoro isomers), suggesting halogen positioning critically impacts bioactivity .
Q. What are the critical handling and storage considerations?
Methodological Answer:
- Storage : Keep at 4°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the benzyloxy group .
- Safety :
Table 2: Stability Data
Condition | Degradation (%) | Timeframe | Reference |
---|---|---|---|
Ambient light/air | 15–20 | 30 days | |
4°C, inert atmosphere | <5 | 6 months |
Properties
IUPAC Name |
1-bromo-4,5-difluoro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXTWZWOTZEQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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